molecular formula C22H19I2NO6 B11081241 methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate

methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate

Cat. No.: B11081241
M. Wt: 647.2 g/mol
InChI Key: ZVWMHELNXHIIDQ-CAOOACKPSA-N
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Description

Methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ethers, iodides, and oxazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate typically involves multiple steps, including the formation of the oxazole ring, iodination, and esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The iodide groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodinated phenoxyacetates and oxazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

Methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19I2NO6

Molecular Weight

647.2 g/mol

IUPAC Name

methyl 2-[2-ethoxy-6-iodo-4-[(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C22H19I2NO6/c1-4-29-18-9-13(7-16(24)20(18)30-11-19(26)28-3)8-17-22(27)31-21(25-17)14-6-5-12(2)15(23)10-14/h5-10H,4,11H2,1-3H3/b17-8+

InChI Key

ZVWMHELNXHIIDQ-CAOOACKPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)I)OCC(=O)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)I)OCC(=O)OC

Origin of Product

United States

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